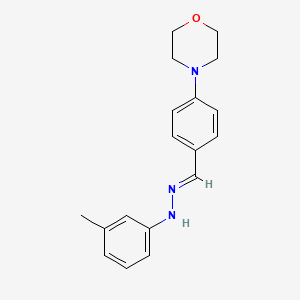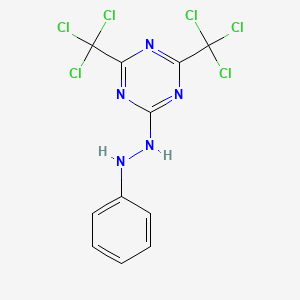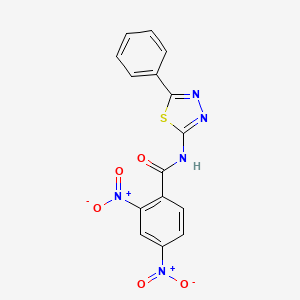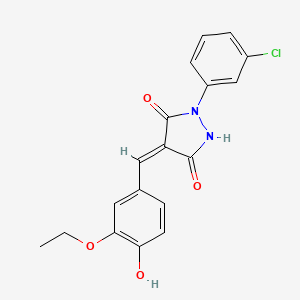
4-Morpholinobenzaldehyde m-tolylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone is a chemical compound that combines the structural features of morpholine, benzaldehyde, and hydrazone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone typically involves the condensation reaction between 4-morpholinobenzaldehyde and 1-(3-methylphenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of hydrazines or primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form stable complexes with metal ions, which can be exploited in catalysis or material science.
相似化合物的比较
Similar Compounds
4-Morpholinobenzaldehyde: Shares the morpholine and benzaldehyde moieties but lacks the hydrazone functionality.
1-(3-Methylphenyl)hydrazine: Contains the hydrazine and methylphenyl groups but lacks the morpholine and benzaldehyde components.
Uniqueness
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of both morpholine and hydrazone functionalities allows for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C18H21N3O/c1-15-3-2-4-17(13-15)20-19-14-16-5-7-18(8-6-16)21-9-11-22-12-10-21/h2-8,13-14,20H,9-12H2,1H3/b19-14+ |
InChI 键 |
GRBLNIRFIZSGLQ-XMHGGMMESA-N |
手性 SMILES |
CC1=CC(=CC=C1)N/N=C/C2=CC=C(C=C2)N3CCOCC3 |
规范 SMILES |
CC1=CC(=CC=C1)NN=CC2=CC=C(C=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B14950594.png)

![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
![5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)

![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)
![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)
![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)
![N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B14950622.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14950631.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)
